molecular formula C15H11NOS B2833146 7-Methoxy-10H-thieno[3,2-a]carbazole CAS No. 175660-55-6

7-Methoxy-10H-thieno[3,2-a]carbazole

Cat. No. B2833146
M. Wt: 253.32
InChI Key: WSOYKZJYTPFYCW-UHFFFAOYSA-N
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Description

7-Methoxy-10H-thieno[3,2-a]carbazole is a chemical compound with the CAS Number: 175660-55-6 . It has a molecular weight of 253.32 and its IUPAC name is 7-methoxy-10H-thieno[3,2-a]carbazole .


Molecular Structure Analysis

The molecular structure of 7-Methoxy-10H-thieno[3,2-a]carbazole consists of 15 Carbon atoms, 11 Hydrogen atoms, 1 Nitrogen atom, 1 Oxygen atom, and 1 Sulfur atom . It contains a total of 32 bonds, including 21 non-H bonds, 19 multiple bonds, 1 rotatable bond, 19 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 3 nine-membered rings, 1 twelve-membered ring, 1 aromatic ether, 1 Pyrrole, and 1 Thiophene .

Scientific Research Applications

DNA Binding and Antitumor Activity

  • DNA Binding and Antitumor Potential: The DNA binding properties and antitumor activity of various carbazoles, including derivatives similar to 7-Methoxy-10H-thieno[3,2-a]carbazole, have been studied. These compounds, particularly 11H-pyrido[2,3-a]-, -[3,4-a]-, -[4,3-a]-, and [3,2-a]carbazoles, show varying degrees of affinity for DNA, which is crucial for their potential use as antitumor drugs (Lescot et al., 1986).

Synthesis for Antitumor Applications

  • Improved Synthesis for Antitumor Analogs: Research has been conducted on synthesizing analogs of 7H-pyrido[4,3-c]carbazole, a compound structurally related to 7-Methoxy-10H-thieno[3,2-a]carbazole, for potential antitumor applications (Léon et al., 1985).

Electrochromic and Conductive Properties

  • Electrochromic Polymers: Carbazole-based polymers, which include derivatives similar to 7-Methoxy-10H-thieno[3,2-a]carbazole, have been synthesized for their multicolor electrochromic behavior. Such polymers are valuable in applications requiring color-changing materials (Reddinger et al., 1996).
  • Conductive and Magnetic Properties: Novel poly(2,7-carbazole)s and their copolymers demonstrate important conductive and magnetic properties, indicating their potential in electronic and magnetic applications (Zotti et al., 2002).

Applications in Synthesis of Natural Carbazoles

  • Synthesis of Natural Carbazoles: The use of exo-2-oxazolidinone dienes in the synthesis of natural carbazoles, closely related to 7-Methoxy-10H-thieno[3,2-a]carbazole, highlights the compound's relevance in producing natural analogs for various applications (Bernal et al., 2007).

Neuroprotective and Anticancer Effects

  • Neuroprotective and Anticancer Effects: A study on 7-Methoxyheptaphylline, a carbazole similar to 7-Methoxy-10H-thieno[3,2-a]carbazole, demonstrated its neuroprotective effects against hydrogen peroxide-induced neuronal cell death and its anticancer activity. This suggests the compound's potential in therapeutic applications for neuroprotection and cancer treatment (Boonyarat et al., 2022).

Photoluminescence and LED Applications

  • Red-Emitting Europium(III) Complex: A carbazole-based europium(III) complex, which includes a 7-methoxy derivative similar to 7-Methoxy-10H-thieno[3,2-a]carbazole, exhibits high thermal stability and intense red emission under blue-light excitation. This makes it a promising material for LED applications (He et al., 2010).

properties

IUPAC Name

7-methoxy-10H-thieno[3,2-a]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NOS/c1-17-9-2-4-13-12(8-9)10-3-5-14-11(6-7-18-14)15(10)16-13/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOYKZJYTPFYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2C=CC4=C3C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-10H-thieno[3,2-a]carbazole

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